molecular formula C10H9ClN2O B12082485 5-Amino-2-chloro-6-methoxyquinoline

5-Amino-2-chloro-6-methoxyquinoline

Cat. No.: B12082485
M. Wt: 208.64 g/mol
InChI Key: QHPQXSOQRCTHEL-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-6-methoxyquinoline is a quinoline derivative with the molecular formula C10H9ClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-6-methoxyquinoline typically involves the reaction of 2-chloro-6-methoxyquinoline with an appropriate amine source. One common method involves the nucleophilic substitution of the chlorine atom in 2-chloro-6-methoxyquinoline with an amino group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-6-methoxyquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and organic solvents such as DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while oxidation with potassium permanganate can produce nitro derivatives.

Scientific Research Applications

5-Amino-2-chloro-6-methoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinoline: Lacks the amino group, which may affect its biological activity and chemical reactivity.

    6-Methoxyquinoline: Lacks both the chlorine and amino groups, resulting in different chemical properties and applications.

    5-Amino-2-aroylquinolines:

Uniqueness

5-Amino-2-chloro-6-methoxyquinoline is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-methoxyquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-3-7-6(10(8)12)2-5-9(11)13-7/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPQXSOQRCTHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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